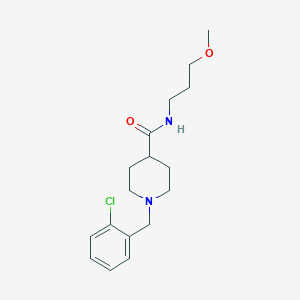![molecular formula C18H18N2O5 B4920207 methyl 2-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate](/img/structure/B4920207.png)
methyl 2-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate, also known as MGBG, is a chemical compound that has been extensively studied for its potential use in scientific research. MGBG is a member of the benzamide family and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
Methyl 2-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate works by inhibiting the activity of PARP, which is involved in the repair of DNA damage. When PARP is inhibited, DNA damage accumulates, leading to cell death. This compound has been found to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.
Biochemical and Physiological Effects:
In addition to its effects on PARP activity, this compound has been found to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling, and to have anti-inflammatory effects. This compound has also been found to inhibit the growth of certain bacteria and parasites.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the role of PARP in DNA repair and the development of cancer. However, this compound has some limitations as well. It is relatively expensive compared to other compounds used in research, and its effects on PARP activity can be influenced by the concentration of nicotinamide, a cofactor for PARP.
Zukünftige Richtungen
There are several potential future directions for research on methyl 2-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate. One area of interest is the development of more potent and selective PARP inhibitors that can be used in cancer therapy. Another area of interest is the study of this compound's effects on other enzymes and signaling pathways, which could lead to the development of new treatments for a range of diseases. Finally, the use of this compound in combination with other drugs or therapies is an area of active research, with the potential to improve the effectiveness of existing treatments.
Synthesemethoden
Methyl 2-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with glycine in the presence of a base, followed by reaction with 2-aminobenzoic acid and methylation of the resulting product. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[N-(4-methoxybenzoyl)glycyl]amino}benzoate has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a key role in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-13-9-7-12(8-10-13)17(22)19-11-16(21)20-15-6-4-3-5-14(15)18(23)25-2/h3-10H,11H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTWBPHUQHXJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B4920124.png)
![N-(2-chlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4920136.png)

![3-[1-(1-pyrenylmethyl)-2-piperidinyl]pyridine](/img/structure/B4920161.png)
![{5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4920172.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4920186.png)
![2-(2-methoxyethyl)-6-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4920191.png)
![2-(3-bromophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4920199.png)
![11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920204.png)
![methyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4920213.png)
![4-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B4920215.png)



